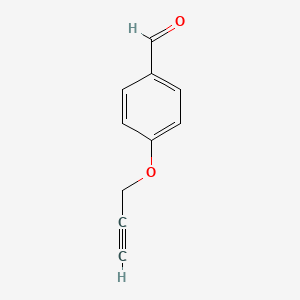

4-(Prop-2-yn-1-yloxy)benzaldehyde

Vue d'ensemble

Description

4-(Prop-2-yn-1-yloxy)benzaldehyde, also known as 4-propynyloxybenzaldehyde, is an aldehyde compound with the molecular formula C9H8O2. It is a colorless, crystalline solid with a melting point of 44-45 °C. It is soluble in water, ethanol, and acetone. This compound is an important intermediate in the synthesis of a variety of organic compounds and pharmaceuticals, and it has a variety of applications in scientific research.

Applications De Recherche Scientifique

Synthèse de sonde chimique

Le 4-(Prop-2-yn-1-yloxy)benzaldehyde est utilisé pour la synthèse de sondes chimiques . Ce bloc de construction trifonctionnel contient une benzophénone activée par la lumière, un marqueur alkyne et une poignée de synthèse aldéhyde . Lorsqu'il est ajouté à un ligand ou un pharmacophore via son lien formyle, ce bloc de construction permet une modification covalente induite par la lumière UV d'une cible biologique avec un potentiel d'applications en aval via le marqueur alkyne .

Synthèse de benzimidazoles

Une synthèse assistée par micro-ondes de 2-(4-((1-phényl-1H-1,2,3-triazol-4-yl)méthoxy)phényl)-1H-benzo[d]imidazoles à partir d'un phénylazide, d'un propargyloxybenzaldehyde et d'un 1,2-diaminobenzène est proposée . Ce processus implique une catalyse par Cu (I) et est une synthèse multicomposante, tricomposante .

Développement de molécules hybrides

Le composé peut être utilisé dans le développement de molécules hybrides, qui connectent deux entités médicamenteuses distinctes en une seule molécule . Cette approche est prometteuse pour les molécules médicamenteuses qui peuvent cibler efficacement et sélectivement les maladies multifonctionnelles .

Applications thérapeutiques

Les molécules hybrides contenant du this compound ont démontré des applications thérapeutiques dans le traitement de la tuberculose .

Importance biologique

Les hétérocycles azotés, tels que ceux qui peuvent être synthétisés à l'aide de this compound, sont des cibles frappantes depuis de nombreuses années en raison de leur étendue structurelle et de leur importance biologique . On les trouve dans une variété de produits naturels et ils sont caractérisés par une importance chimique et biologique appréciable .

Propriétés pharmacologiques

Les composés synthétisés à l'aide de this compound présentent fréquemment des propriétés thérapeutiques et pharmacologiques . Ils sont devenus une épine dorsale intégrale de plusieurs médicaments existants .

Mécanisme D'action

Target of Action

It is known that this compound is used for chemical probe synthesis . It contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle . When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target .

Mode of Action

The mode of action of 4-(Prop-2-yn-1-yloxy)benzaldehyde involves UV light-induced covalent modification of a biological target . This is facilitated by the light-activated benzophenone present in the compound . The compound can be appended to a ligand or pharmacophore through its formyl linker, allowing for potential downstream applications via the alkyne tag .

Biochemical Pathways

Given its use in chemical probe synthesis, it can be inferred that the compound may influence various biochemical pathways depending on the ligand or pharmacophore to which it is appended .

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological target and the ligand or pharmacophore to which it is appended . Its primary function is to enable UV light-induced covalent modification of a biological target .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its UV light-activated mechanism of action suggests that light conditions could play a significant role . Furthermore, its solubility in methanol indicates that the solvent environment could also impact its action.

Orientations Futures

The future directions of “4-(Prop-2-yn-1-yloxy)benzaldehyde” could involve its use in chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle, which when appended to a ligand or pharmacophore, allows for UV light-induced covalent modification of a biological target with potential for downstream applications .

Analyse Biochimique

Biochemical Properties

4-(Prop-2-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used in click chemistry reactions, where it can form covalent bonds with biological targets under mild conditions . This compound can interact with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons in biochemical pathways . The nature of these interactions often involves the formation of covalent bonds, which can be used to label or modify specific biomolecules for further study .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity, as it needs to reach specific targets to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent biological effects .

Propriétés

IUPAC Name |

4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSBOYWRKTVVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365494 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5651-86-5 | |

| Record name | 4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propargyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-(Prop-2-yn-1-yloxy)benzaldehyde?

A: this compound (molecular formula: C10H8O2, molecular weight: 160.17 g/mol) exhibits a planar structure due to conjugation between the carbonyl group, benzene ring, and the propynyloxy oxygen's lone pair. [] This has been confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR. [, ]

Q2: How does the propargyl group in this compound contribute to its applications?

A: The propargyl group makes this compound a versatile building block for various chemical syntheses. This group allows for reactions like click chemistry, enabling the creation of diverse compounds, including 1,2,3-triazoles, which are explored for their biological activities. [, , , ]

Q3: Can you provide examples of how this compound is used in the synthesis of biologically active compounds?

A: this compound serves as a crucial starting material in synthesizing novel 1,4-disubstituted 1,2,3-triazoles [] and imidazole-based 1,2,3-triazoles. [] These triazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Additionally, they have been investigated for their potential as carbonic anhydrase II inhibitors, which could have implications for various therapeutic applications. []

Q4: Are there any studies exploring the interaction of this compound derivatives with biological targets?

A: Yes, studies have investigated the interaction of this compound derived homo-disulphide Schiff base compounds with DNA and bovine serum albumin (BSA). [] These studies used UV-Vis absorption and emission spectroscopy to determine binding constants and modes of interaction. Results suggest that the compound binds to the minor groove of DNA and exhibits binding properties towards BSA. []

Q5: Has this compound been used in the development of materials with specific applications?

A: Researchers have utilized this compound in synthesizing tripodal Schiff base compounds and their complexes with metals like Fe3+ and Mn3+. [] These complexes are being explored for their potential applications in areas such as chemical sensor materials due to their ability to selectively bind with specific metal ions. []

Q6: How does this compound contribute to the development of light-activated antibacterial surfaces?

A: While not directly used, this compound plays a crucial role in synthesizing leucocrystal violet analogues. [] These analogues are then oxidized to create crystal violet analogues, which demonstrate light-activated antibacterial properties when incorporated into polymers like polyurethane. [] This approach holds promise for developing self-sterilizing surfaces for various applications.

Q7: What are the potential advantages of using platinum(II) C,N-cyclometalated complexes derived from this compound in silicone cross-linking?

A: Platinum(II) C,N-cyclometalated complexes, synthesized using this compound derivatives, show high thermal stability and can catalyze hydrosilylation and dehydrocoupling reactions in silicones at elevated temperatures (above 100°C). [] This allows for the efficient cross-linking of high molecular weight polysiloxanes like V-PDMS and PMHS, leading to silicone materials with desired thermal and mechanical properties. []

Q8: Are there any crystallographic studies available for this compound or its derivatives?

A: Yes, single-crystal X-ray diffraction studies have been conducted on both this compound [] and its derivative, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. [] These studies provide detailed insights into the molecular geometry, bond lengths, and intermolecular interactions of these compounds in the solid state.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)